molecular formula C17H25NO4 B1673610 (2R,5S,6R)-6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid CAS No. 137028-97-8

(2R,5S,6R)-6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid

Cat. No.: B1673610
CAS No.: 137028-97-8
M. Wt: 307.4 g/mol
InChI Key: ZPQDBPWAVIVFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketomethylenebestatin is a carba-analogue of the aminopeptidase (AP) inhibitor bestatin. This synthesis was carried out by a malonic ester alkylation with the suitably protected halomethyl ketone of (2S,3R)-AHPBA*), followed by a second alkylation with isobutyl bromide of the resulting 4-ketodiester, and subsequent decarboxylation and deprotection. Ketomethylenebestatin is 10 fold less effective as inhibitor of aminopeptidases than bestatin.

Properties

CAS No.

137028-97-8

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

(2R,5S,6R)-6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid

InChI

InChI=1S/C17H25NO4/c1-11(2)8-13(17(21)22)10-15(19)16(20)14(18)9-12-6-4-3-5-7-12/h3-7,11,13-14,16,20H,8-10,18H2,1-2H3,(H,21,22)/t13-,14-,16+/m1/s1

InChI Key

ZPQDBPWAVIVFGP-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C(=O)O

SMILES

CC(C)CC(CC(=O)C(C(CC1=CC=CC=C1)N)O)C(=O)O

Canonical SMILES

CC(C)CC(CC(=O)C(C(CC1=CC=CC=C1)N)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-amino-5-hydroxy-2-isobutyl-4-oxo-7-phenylheptanoic acid
ketomethylenebestatin
ketomethylenebestatin, (6R,5S,2S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5S,6R)-6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid
Reactant of Route 2
(2R,5S,6R)-6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid
Reactant of Route 3
(2R,5S,6R)-6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid
Reactant of Route 4
(2R,5S,6R)-6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid
Reactant of Route 5
(2R,5S,6R)-6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid
Reactant of Route 6
(2R,5S,6R)-6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid

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